2-iodo-N-(2-phenoxyethyl)benzamide
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Overview
Description
2-iodo-N-(2-phenoxyethyl)benzamide is an organic compound with the molecular formula C15H14INO2. This compound is characterized by the presence of an iodine atom attached to a benzamide structure, which is further linked to a phenoxyethyl group. It is a member of the benzamide family, known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride, which is then reacted with 2-phenoxyethylamine to yield the desired product .
Industrial Production Methods
Industrial production of 2-iodo-N-(2-phenoxyethyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(2-phenoxyethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or nitriles.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-iodo-N-(2-phenoxyethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-iodo-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-iodobenzamide
- 2-iodo-N-phenylbenzamide
- 2-iodo-N-(2-phenylphenoxy)ethylbenzamide
Comparison
Compared to similar compounds, 2-iodo-N-(2-phenoxyethyl)benzamide is unique due to its specific structural features, such as the phenoxyethyl group. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H14INO2 |
---|---|
Molecular Weight |
367.18 g/mol |
IUPAC Name |
2-iodo-N-(2-phenoxyethyl)benzamide |
InChI |
InChI=1S/C15H14INO2/c16-14-9-5-4-8-13(14)15(18)17-10-11-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
InChI Key |
FEIGULZTBYJKAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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